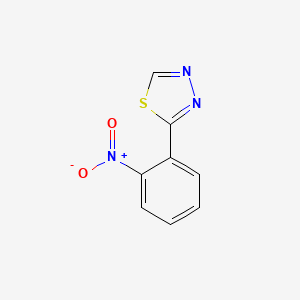

2-(2-Nitrophenyl)-1,3,4-thiadiazole

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocycle in Chemical Biology and Medicinal Chemistry

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a cornerstone in the development of therapeutic agents. researchgate.netnih.govmdpi.com Its versatile nature has attracted considerable attention from medicinal chemists for decades. researchgate.netnih.gov This interest stems from the wide array of pharmacological activities exhibited by compounds incorporating this heterocycle.

The structural features of the 1,3,4-thiadiazole ring, including its planarity and the presence of heteroatoms, allow it to interact with various biological targets. This has led to the discovery of 1,3,4-thiadiazole derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netmdpi.comd-nb.infotsijournals.com The ability to readily modify the 1,3,4-thiadiazole scaffold at its various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a valuable building block in drug discovery. nih.govmdpi.com The stability of the ring system in vivo further enhances its appeal as a pharmacophore. ijcce.ac.ir

Several commercially available drugs, such as the diuretic acetazolamide (B1664987) and the antibacterial sulfamethizole, feature the 1,3,4-thiadiazole core, underscoring its clinical significance. ijcce.ac.ir The continued exploration of this heterocycle promises the development of novel and effective therapeutic agents for a range of diseases.

Rationale for Academic Research on Nitrophenyl-Substituted 1,3,4-Thiadiazoles

Research has shown that the position of the nitro group on the phenyl ring (ortho, meta, or para) can lead to distinct biological activities. For instance, nitrophenyl-substituted 1,3,4-thiadiazoles have been investigated for their potential as anticancer, antimicrobial, and antileishmanial agents. ijcce.ac.irmdpi.comarjonline.org The rationale for this research is rooted in the quest to develop new therapeutic agents with improved efficacy and selectivity. The systematic exploration of different substitution patterns on the phenyl ring allows researchers to establish structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and targeted drugs. scispace.com

Scope and Research Focus on 2-(2-Nitrophenyl)-1,3,4-thiadiazole

While research on nitrophenyl-1,3,4-thiadiazoles is extensive, the specific focus on the 2-(2-nitrophenyl) isomer has yielded some noteworthy findings. The ortho-positioning of the nitro group introduces unique steric and electronic effects compared to its meta and para counterparts, which can lead to novel biological activities.

One area of investigation has been the synthesis of derivatives containing the this compound moiety and the evaluation of their potential as anticancer agents. For example, a study focused on the synthesis of thiazolidin-4-ones incorporating this scaffold. researchgate.net

Another research avenue has been the synthesis of 2-thiol derivatives of 5-(2-nitrophenyl)-1,3,4-thiadiazole, which were subsequently evaluated for their antibacterial and anti-inflammatory properties. tsijournals.com These studies highlight the ongoing efforts to explore the therapeutic potential of this specific structural motif.

Below is a data table summarizing the research findings on a derivative of this compound:

| Compound Name | Research Focus | Key Finding |

| 2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | In vitro anticancer activity | Found to be one of the most active derivatives against human breast adenocarcinoma cells (MCF-7) with an IC50 value of 46.34 μmol L-1. researchgate.net |

Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

353498-24-5 |

|---|---|

Molecular Formula |

C8H5N3O2S |

Molecular Weight |

207.21 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C8H5N3O2S/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H |

InChI Key |

RVIKHNSRMLDCSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CS2)[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 2 Nitrophenyl 1,3,4 Thiadiazole and Analogues

Cyclization Reactions in 1,3,4-Thiadiazole (B1197879) Core Formation

The formation of the 1,3,4-thiadiazole ring is a critical step, and several reliable methods have been established, primarily involving the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

The reaction of thiosemicarbazide (B42300) and its derivatives is one of the most common and efficient routes to 2,5-disubstituted or 2-amino-5-substituted-1,3,4-thiadiazoles. This method typically involves the cyclization of a thiosemicarbazide or a thiosemicarbazone intermediate.

One prevalent approach is the acid-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides. For instance, reacting a hydrazide with an appropriate isothiocyanate, such as 2-nitrophenyl isothiocyanate, yields a thiosemicarbazide intermediate. This intermediate can then be cyclized using a strong acid like concentrated sulfuric acid to form the desired 2-(arylamino)-5-substituted-1,3,4-thiadiazole. mdpi.com

Another key strategy involves the oxidative cyclization of thiosemicarbazones. Thiosemicarbazones are readily prepared by condensing an aldehyde (like 2-nitrobenzaldehyde) with thiosemicarbazide. nih.gov The subsequent cyclization can be achieved using reagents such as ferric chloride (FeCl₃), which promotes the formation of the C-S bond to close the ring. nih.govorganic-chemistry.org This method is particularly useful for directly incorporating the nitrophenyl group when a nitro-substituted aldehyde is used as a precursor. nih.gov

The general mechanism for the acid-catalyzed cyclization of thiosemicarbazide with a carboxylic acid begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the acid, followed by dehydration. The sulfur atom then attacks the carbonyl, leading to ring closure. A final dehydration step results in the aromatic 1,3,4-thiadiazole ring.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Thiosemicarbazide + Carboxylic Acid | H₂SO₄, POCl₃, or other acid catalysts | 2-Amino-5-substituted-1,3,4-thiadiazole | rsc.org |

| Hydrazide + Isothiocyanate | 1. Reflux in EtOH 2. conc. H₂SO₄ | 2-(Arylamino)-5-substituted-1,3,4-thiadiazole | mdpi.com |

| Aldehyde + Thiosemicarbazide | 1. Warm EtOH 2. FeCl₃·6H₂O, reflux | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

The direct condensation of carboxylic acids with thiosemicarbazide is a fundamental method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.net This reaction requires a dehydrating agent to facilitate the cyclization. Commonly used agents include strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). bu.edu.eg

For example, a mixture of an aromatic carboxylic acid and a phenylthiosemicarbazide derivative can be refluxed in the presence of phosphorus oxychloride to yield the corresponding 1,3,4-thiadiazole. rsc.org While effective, these traditional methods can have drawbacks, such as generating significant inorganic salt waste during neutralization, which complicates product isolation. To address this, newer methods have been developed, such as using polyphosphate ester (PPE) as a mild additive for a one-pot synthesis, avoiding more toxic reagents like POCl₃. encyclopedia.pub

A solid-phase reaction has also been reported, where thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride are ground together at room temperature. This solvent-free method is simple, occurs under mild conditions, and produces high yields. google.com

| Carboxylic Acid Derivative | Coreactant | Reagents/Conditions | Product Type | Reference |

| Aromatic Carboxylic Acid | Thiosemicarbazide | POCl₃, reflux | 2-Amino-5-aryl-1,3,4-thiadiazole | |

| Methoxy Cinnamic Acid | Phenylthiosemicarbazide | POCl₃, reflux | 2-(Phenylamino)-5-vinyl-1,3,4-thiadiazole | rsc.org |

| Benzoic Acid | Thiosemicarbazide | Polyphosphate Ester (PPE) | 2-Amino-5-phenyl-1,3,4-thiadiazole | encyclopedia.pub |

| Carboxylic Acid | Thiosemicarbazide | PCl₅, solid-phase grinding | 2-Amino-5-substituted-1,3,4-thiadiazole | google.com |

Hydrazonoyl halides are versatile reagents for synthesizing a variety of heterocyclic compounds, including 1,3,4-thiadiazoles. nih.govbenthamdirect.com These reactions often proceed via a [3+2] cycloaddition mechanism. nih.gov The hydrazonoyl halide acts as a three-atom component, reacting with a species that provides the remaining two atoms for the five-membered ring.

A common strategy involves reacting a hydrazonoyl halide with a compound containing a C=S bond, such as methyl hydrazinecarbodithioate. nih.govbenthamdirect.com The reaction is typically carried out in a basic medium, like ethanolic triethylamine (B128534), which generates a nitrilimine intermediate from the hydrazonoyl halide. nih.gov This highly reactive 1,3-dipole then undergoes cycloaddition with the C=S bond of the dithiocarbamate, followed by the elimination of a small molecule (like methanethiol) to yield the final 1,3,4-thiadiazole derivative. nih.govbenthamdirect.com

This method has been successfully used to prepare various substituted 1,3,4-thiadiazoles. For example, reacting N-aryl hydrazonoyl bromides with alkyl phenylcarbamodithioates in ethanol (B145695) with a catalytic amount of triethylamine affords N-(1,3,4-thiadiazol-2(3H)-ylidene)aniline derivatives. tandfonline.com This approach provides a regioselective route to complex thiadiazole structures under relatively mild conditions. tandfonline.comnih.gov

Strategies for Introducing the Nitrophenyl Moiety

The 2-nitrophenyl group can be introduced either after the thiadiazole ring has been formed or, more commonly, by using a precursor that already contains the nitro-substituted ring.

Post-cyclization functionalization involves first synthesizing a phenyl-substituted 1,3,4-thiadiazole and then introducing the nitro group onto the phenyl ring. This would typically be achieved through an electrophilic aromatic substitution reaction, specifically nitration, using a mixture of nitric acid and sulfuric acid. However, this approach is less commonly reported in the literature for this specific compound compared to using nitro-containing precursors. The thiadiazole ring itself can be sensitive to the harsh conditions of nitration, potentially leading to side reactions or degradation.

Coupling reactions could also be employed. For instance, a halogenated phenyl-1,3,4-thiadiazole could potentially undergo a coupling reaction with a nitro-containing boronic acid (Suzuki coupling) or other organometallic reagent to form the desired product. Another possibility is the coupling of a 2-halo-1,3,4-thiadiazole with 2-nitrophenylboronic acid. These synthetic routes remain less explored in comparison to convergent strategies.

The most direct and widely used strategy for synthesizing 2-(2-nitrophenyl)-1,3,4-thiadiazole and its analogues is to start with a precursor that already contains the 2-nitrophenyl moiety. This convergent approach ensures that the nitro group is in the correct position from the outset, avoiding issues with regioselectivity and harsh reaction conditions associated with post-cyclization nitration.

Several types of nitro-containing precursors are employed:

Nitro-substituted Aldehydes: 2-Nitrobenzaldehyde is a common starting material. It can be condensed with thiosemicarbazide to form 2-(2-nitrobenzylidene)hydrazine-1-carbothioamide (a thiosemicarbazone). This intermediate is then subjected to oxidative cyclization using reagents like ferric chloride to yield 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine. nih.gov

Nitro-substituted Carboxylic Acids: 2-Nitrobenzoic acid can be reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus pentachloride to form 2-amino-5-(2-nitrophenyl)-1,3,4-thiadiazole. google.com

Nitro-substituted Isothiocyanates: 2-Nitrophenyl isothiocyanate serves as a precursor when reacted with hydrazides. The resulting 1-(acyl)-4-(2-nitrophenyl)thiosemicarbazide can be cyclized with concentrated sulfuric acid to give 2-(2-nitrophenylamino)-5-substituted-1,3,4-thiadiazole derivatives. mdpi.com

Nitro-substituted Hydrazonoyl Halides: N-(4-nitrophenyl) hydrazonoyl bromide has been used in reactions with dithiocarbamates to produce 3-(4-nitrophenyl)-1,3,4-thiadiazole derivatives, demonstrating the utility of nitro-containing halide precursors. tandfonline.com

This precursor-based approach is generally more efficient and provides better control over the final structure of the target molecule.

| Precursor Type | Specific Precursor | Coreactant | Reagents/Conditions | Product | Reference |

| Aldehyde | 2-Nitrobenzaldehyde | Thiosemicarbazide | FeCl₃·6H₂O, reflux | 5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-amine | nih.gov |

| Carboxylic Acid | p-Nitrobenzoic acid | Thiosemicarbazide | PCl₅, solid-phase | 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | google.com |

| Isothiocyanate | 2-Nitrophenyl isothiocyanate | 3-Methoxybenzhydrazide | conc. H₂SO₄ | 5-(3-Methoxyphenyl)-N-(2-nitrophenyl)-1,3,4-thiadiazol-2-amine | mdpi.com |

| Hydrazonoyl Halide | N-(4-nitrophenyl) hydrazonoyl bromide | Methyl phenylcarbamodithioate | Triethylamine, EtOH | N-(5-(Aryl)-3-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)aniline | tandfonline.com |

Contemporary Synthetic Techniques and Reaction Conditions

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, including this compound, has evolved significantly from classical multi-step procedures. Contemporary methodologies focus on improving efficiency, reducing reaction times, increasing yields, and minimizing environmental impact. These modern techniques often involve one-pot protocols, sophisticated catalytic systems, and green chemistry principles to streamline the synthesis of the thiadiazole core. The primary route involves the cyclization of a carboxylic acid derivative, such as 2-nitrobenzoic acid, with thiosemicarbazide or its derivatives.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds, thus saving time and resources. Several one-pot methodologies have been developed for the synthesis of 1,3,4-thiadiazole derivatives.

A prominent one-pot approach involves the reaction of carboxylic acids with thiosemicarbazide using a coupling agent and water scavenger that facilitates both the initial condensation and the subsequent cyclodehydration. sbq.org.br Propylphosphonic anhydride (B1165640) (T3P) has been identified as an effective reagent for this purpose, demonstrating broad functional group tolerance and low toxicity. sbq.org.br Similarly, polyphosphate ester (PPE) has been utilized to mediate the one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from carboxylic acids and thiosemicarbazide without the need for toxic additives. encyclopedia.pub

Microwave-assisted organic synthesis (MAOS) has been effectively combined with one-pot strategies. benthamdirect.comresearchgate.net For instance, a facile and efficient one-pot synthesis of fluoroquinolone-thiadiazole motifs has been achieved under microwave irradiation, promoted by a Lewis acid catalyst. benthamdirect.comresearchgate.net This technique significantly reduces reaction time and improves yield, making it a highly beneficial method for generating bioactive heterocyclic compounds. benthamdirect.combenthamscience.com

Table 1: Comparison of One-Pot Synthetic Reagents for 1,3,4-Thiadiazole Synthesis

| Reagent | Role | Key Advantages |

|---|---|---|

| Propylphosphonic anhydride (T3P) | Coupling agent & Dehydrating agent | Low toxicity, broad functional group tolerance, low epimerization tendency. sbq.org.br |

| Polyphosphate ester (PPE) | Reaction medium & Catalyst | Avoids toxic additives like POCl₃, facilitates one-pot procedure. encyclopedia.pub |

Catalysts play a crucial role in the synthesis of 1,3,4-thiadiazoles by lowering the activation energy and increasing the rate of the cyclization reaction. A variety of catalysts, ranging from traditional mineral acids to modern nanocomposites, have been employed.

Historically, the cyclocondensation of carboxylic acids with thiosemicarbazide has been carried out in the presence of strong acid catalysts such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA). sbq.org.brrsc.org While effective, these methods often suffer from harsh reaction conditions, environmental concerns due to the generation of inorganic salt waste during neutralization, and difficulties in product isolation. sbq.org.br

To overcome these limitations, milder and more efficient catalytic systems have been explored. Lewis acids have been shown to effectively promote the synthesis of 1,3,4-thiadiazoles, particularly in microwave-assisted one-pot reactions. benthamdirect.comresearchgate.net Another significant advancement is the use of iodine as a catalyst. A transition-metal-free method involves the condensation of thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative C-S bond formation to yield 2-amino-1,3,4-thiadiazole derivatives. sbq.org.br This sequential, metal-free process is compatible with a range of aromatic and aliphatic aldehydes. sbq.org.br

More recently, heterogeneous catalysts have gained attention. For example, a chitosan-strontium oxide (CS-SrO) nanocomposite has been demonstrated as a highly efficient and reusable base promoter for the synthesis of 2-hydrazono- benthamscience.comsemanticscholar.orgnanobioletters.comthiadiazole derivatives, offering advantages such as high yields, short reaction times, and mild conditions. researchgate.net

Table 2: Overview of Catalytic Systems for 1,3,4-Thiadiazole Synthesis

| Catalyst Type | Examples | Reaction Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, POCl₃, PPA | Reflux/Heating | Advantages: Effective for cyclodehydration. sbq.org.brDisadvantages: Harsh conditions, environmental waste, difficult product isolation. sbq.org.br |

| Lewis Acids | ZnCl₂, AlCl₃ | Microwave irradiation | Advantages: High yields, short reaction times, clean reactions. benthamdirect.comresearchgate.net |

| Halogen-Mediated | Molecular Iodine (I₂) | 1,4-Dioxane, K₂CO₃ | Advantages: Transition-metal-free, compatible with various functional groups. sbq.org.br |

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For 1,3,4-thiadiazole synthesis, this involves the use of alternative energy sources and eco-friendly solvents.

Microwave-assisted organic synthesis (MAOS) is a key green technology that significantly accelerates reaction rates, reduces reaction times from hours to minutes, and often improves product yields compared to conventional heating methods. nanobioletters.comnih.govnih.gov The synthesis of 1,3,4-thiadiazole derivatives under microwave irradiation has been shown to be both economical and expeditious. nih.govnih.gov

Ultrasound irradiation is another energy-efficient green technique that promotes chemical reactions through acoustic cavitation. tandfonline.comresearchgate.net Ultrasound-assisted synthesis of 1,3,4-thiadiazole derivatives has been reported to provide excellent yields (often exceeding 90%) in very short reaction times (typically under an hour). semanticscholar.org This method is noted for its high atom economy, simple workup, and potential for being catalyst-free. semanticscholar.orgresearchgate.net The benefits of ultrasonic irradiation include greater product purity, lower costs, and the ability to conduct reactions under solvent-free conditions. tandfonline.comtandfonline.com

The choice of solvent is also a critical aspect of green synthesis. Efforts have been made to replace hazardous organic solvents with greener alternatives. A method using ferric chloride in water under combined microwave and ultrasound irradiation has been developed for the synthesis of 1,3,4-thiadiazoles, showcasing a highly green and efficient approach. sbq.org.br Water has also been used as a solvent for the synthesis of related sulfur-containing heterocycles, highlighting its potential as a safe and environmentally friendly medium. bepls.com

Table 3: Comparison of Conventional and Green Synthetic Methods for 1,3,4-Thiadiazole Analogues

| Method | Energy Source | Typical Reaction Time | Typical Yield | Key Green Advantages |

|---|---|---|---|---|

| Conventional Heating | Thermal (Reflux) | 5–7 hours nih.gov | 60–80% | - |

| Microwave Irradiation (MAOS) | Microwaves | 3–15 minutes nanobioletters.comnih.gov | 85–90% nanobioletters.com | Reduced reaction time and energy consumption. nanobioletters.comnih.gov |

Iii. Spectroscopic and X Ray Crystallographic Elucidation of 2 2 Nitrophenyl 1,3,4 Thiadiazole

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. For 2-(2-Nitrophenyl)-1,3,4-thiadiazole, the FT-IR spectrum is characterized by absorption bands that confirm the presence of the nitrophenyl and thiadiazole moieties.

Table 1: Predicted FT-IR Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Thiadiazole Ring) | 1590 - 1640 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

Raman spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. Aromatic rings and symmetric vibrations, which may be weak in FT-IR, often produce strong signals in Raman spectra. The symmetric nitro stretch and the ring breathing modes of both the phenyl and thiadiazole rings are expected to be prominent. Detailed experimental Raman data for this compound is not provided in the searched literature, but analysis of similar structures is a common practice for spectral prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Connectivity

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments and connectivity of its hydrogen and carbon atoms.

The ¹H NMR spectrum provides information on the number, environment, and coupling of protons. For this compound, the spectrum is expected to show two distinct regions of signals: one for the proton on the thiadiazole ring and another for the four protons on the 2-nitrophenyl group.

The single proton on the 1,3,4-thiadiazole (B1197879) ring (at C5) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the heterocyclic ring system. The four aromatic protons of the nitrophenyl group will present as a complex multiplet system between δ 7.5 and 8.5 ppm. For example, in a related derivative, 2-(5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione, the aromatic protons of the 2-nitrophenyl group appear in a multiplet between δ 7.82 and 8.14 ppm ajol.info.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (Thiadiazole) | 8.5 - 9.5 | Singlet (s) |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, eight distinct carbon signals are expected. The two carbons of the thiadiazole ring (C2 and C5) are highly deshielded and typically resonate at δ 150-170 ppm. The six carbons of the nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group (C-NO₂) being significantly influenced by its electron-withdrawing nature.

In a similar compound, 5-Acetamido-3-N-acetyl-2-(2´-nitrophenyl)-1,3,4-thiadiazoline, the aromatic carbons resonate between δ 125.52 and 145.83 ppm nih.gov. For 2-amino-5-(2-nitrophenyl)-1,3,4-thiadiazole, the thiadiazole carbons appear at approximately δ 154.5 ppm and 169.8 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiadiazole) | 160 - 170 |

| C5 (Thiadiazole) | 150 - 165 |

| C-NO₂ (Phenyl) | 145 - 150 |

| C-S (Phenyl) | 130 - 135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₅N₃O₂S), the calculated molecular weight is approximately 207.21 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 207.

The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The thiadiazole ring might fragment through the loss of HCN or other small nitrogen- and sulfur-containing species. Analysis of the resulting fragment ions helps to piece together the structure of the parent molecule. For instance, a study on a derivative, 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol, reported elemental analysis consistent with its proposed structure, which complements mass spectrometry data tsijournals.com.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The definitive determination of the three-dimensional structure of this compound requires single-crystal X-ray diffraction analysis. This powerful technique would provide precise information on the molecular geometry, as well as the nature and arrangement of molecules within the crystal lattice. However, to date, no such study has been published for this specific compound.

The foundational data from a single-crystal X-ray diffraction experiment includes the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group. This information defines the symmetry of the unit cell and the arrangement of molecules within it. Without experimental data, these parameters for this compound remain unknown.

The packing of molecules in the solid state is governed by various non-covalent interactions. In the case of this compound, one might anticipate the presence of C–H···N or C–H···O hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. The identification and characterization of these interactions, including their geometries and distances, are pending experimental crystallographic studies.

Iv. Computational Chemistry and Theoretical Characterization of 2 2 Nitrophenyl 1,3,4 Thiadiazole

Quantum Chemical Calculations (DFT, HF, TD-DFT)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and interpret the behavior of molecules. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to investigate the properties of molecules like 2-(2-nitrophenyl)-1,3,4-thiadiazole. DFT, in particular, has become a standard tool due to its favorable balance of accuracy and computational cost. Time-Dependent DFT (TD-DFT) is an extension used to study excited-state properties and simulate electronic spectra.

The first step in the computational analysis of this compound involves determining its most stable three-dimensional conformation, known as the ground state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. Using DFT methods, typically with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted until the lowest energy structure is found. This optimized geometry represents the most probable structure of the molecule in the gas phase and serves as the foundation for all subsequent calculations. The electronic structure of the molecule, which describes the distribution of electrons, is also determined during this process.

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Frontier Molecular Orbital Data (Note: The following data is illustrative of a typical computational study on a related molecule, as specific data for this compound is not available in published literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.75 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) interactions.

For this compound, NBO analysis can elucidate the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. These interactions, such as those between lone pairs and antibonding orbitals (e.g., n → π* or n → σ*), are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds. The analysis can quantify the extent of charge transfer between the nitrophenyl ring and the thiadiazole heterocycle.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would likely be located around the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the nitro group.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms.

Green regions: Represent areas of neutral potential.

The MEP surface provides a clear, visual guide to the molecule's charge distribution and its implications for chemical reactivity.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Representative Global Chemical Reactivity Descriptors (Note: The following data is illustrative and based on the representative FMO energies in Table 1.)

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.49 |

| Electronegativity (χ) | 4.80 |

A significant advantage of computational chemistry is its ability to predict and help interpret experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). By comparing the theoretical IR spectrum with the experimental one, each absorption band can be assigned to a specific molecular vibration, aiding in the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms like ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are then compared to experimental data to aid in the assignment of signals and confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a microscopic view of the conformational landscape and dynamic behavior of this compound. These computational techniques are crucial for understanding the molecule's flexibility, stability, and potential for intermolecular interactions.

In a related study on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, a potential energy scan was performed to investigate all possible conformations by rotating the dihedral angle between the phenyl and thiadiazole rings. This type of analysis helps to identify the most stable conformation and the energy barriers between different rotational isomers. While specific data for the 2-nitro isomer is not available, the principles of such an analysis would be directly applicable.

| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (NH2 group rotation) | DFT-B3LYP/6-311++G(d,p) | 6.08057 |

Certain 1,3,4-thiadiazole (B1197879) derivatives have been observed to exhibit interesting photophysical phenomena such as aggregation-induced emission (AIE) or dual fluorescence, which are often linked to the formation of molecular aggregates or excimers. dntb.gov.uadntb.gov.ua These effects are highly dependent on the molecular structure, solvent polarity, and concentration.

For example, studies on 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown that molecular aggregation can be induced by changes in pH, leading to significant alterations in its fluorescence properties. researchgate.net Computational modeling, including Time-Dependent Density Functional Theory (TD-DFT), has been instrumental in understanding these aggregation effects. researchgate.net Theoretical calculations can predict the geometry of dimeric or larger aggregates and explain how intermolecular interactions within these assemblies alter the electronic states and lead to new emission bands. researchgate.net

In the case of 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol, the interplay between excited-state intramolecular proton transfer (ESIPT) and aggregation reinforces its unique emission characteristics. dntb.gov.uabohrium.com The aggregation restricts intramolecular rotations, which in turn suppresses non-emissive pathways and enhances fluorescence. dntb.gov.uabohrium.com While direct evidence for this compound is not documented, the principles derived from these studies suggest that its planar structure and potential for π-π stacking could facilitate aggregation, possibly leading to concentration-dependent photophysical behavior.

Theoretical Insights into Reactivity and Electron Density Distribution

The nitrophenyl group, particularly with the strongly electron-withdrawing nitro (NO2) group, is expected to have a profound impact on the electronic landscape of the 1,3,4-thiadiazole ring. DFT calculations on various nitrophenyl-substituted thiadiazoles consistently show that the nitro group significantly modulates the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In a DFT study of substituted benzothiazole-thiadiazole-based ketones, it was observed that for the nitrophenyl derivatives, the HOMO extended over the entire molecule, unlike other derivatives. nih.gov This delocalization affects the molecule's reactivity and electronic transitions. The presence of electron-withdrawing groups like nitro generally leads to a reduction in the HOMO-LUMO energy gap (ΔE), which can be correlated with increased chemical reactivity and a bathochromic (red) shift in the UV-Vis absorption spectrum. dergipark.org.tr

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a nitrophenyl-thiadiazole, the nitro group would be a region of high positive potential (electron-deficient), while the nitrogen and sulfur atoms of the thiadiazole ring would likely be regions of negative potential (electron-rich).

| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | DFT | -6.04 | -3.12 | 2.92 |

| 5-[(E)-2-(2-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | DFT | -5.99 | -3.11 | 2.88 |

*Data extracted from a study on related compounds to illustrate the influence of the nitrophenyl group. nih.gov

A significant application of computational chemistry is the validation and interpretation of experimental data. Theoretical calculations of spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), can be compared with experimental spectra to confirm the molecular structure and to assign spectral features to specific molecular motions or electronic excitations.

For instance, in the study of novel 1,3,4-thiadiazole compounds derived from α-methyl cinnamic acid, DFT calculations were used to compute IR and NMR spectra. dergipark.org.tr The high correlation (Pearson correlation coefficient R ≈ 0.99) between the theoretical and experimental data provided strong support for the proposed structures. dergipark.org.tr Similarly, for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated FT-IR and FT-Raman spectra showed good agreement with the recorded spectra, aiding in the vibrational mode assignments. acs.org

In the context of this compound, TD-DFT calculations could be employed to simulate its UV-Vis absorption spectrum. By comparing the calculated absorption maxima (λmax) with experimental measurements, one can validate the computational methodology and gain a deeper understanding of the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). This synergy between theory and experiment is essential for a comprehensive characterization of the molecule.

V. Structure Activity Relationship Sar Studies of Nitrophenyl 1,3,4 Thiadiazole Derivatives

Impact of Substituents on the Nitrophenyl Ring on Biological Potency

The nature and position of substituents on the nitrophenyl ring of 2-phenyl-1,3,4-thiadiazole scaffolds have been shown to significantly modulate their biological activity. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

While direct comparative studies detailing the biological activities of all three isomers of 2-(nitrophenyl)-1,3,4-thiadiazole are limited, research on related structures provides valuable insights. For instance, in a series of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, the antibacterial activity was found to be sensitive to the substitution pattern on a phenyl ring attached to the thiazolidinone moiety. Specifically, a 2-nitrophenyl substituent resulted in notable activity against various bacterial strains, including MRSA and S. epidermidis. In the same study, the 3-nitrophenyl and 4-nitrophenyl analogues were also evaluated, with the 2-nitrophenyl derivative generally exhibiting more potent activity against the tested strains researchgate.net.

The stereoelectronic effects of the nitro group's position can be attributed to a combination of inductive and resonance effects. The ortho and para positions allow for direct resonance withdrawal of electron density from the phenyl ring, which can influence the molecule's ability to participate in crucial intermolecular interactions with biological targets. The meta position, on the other hand, primarily exerts an inductive electron-withdrawing effect. These electronic differences can affect the binding affinity of the compound to its target protein or enzyme.

The pharmacological efficacy of 2-(nitrophenyl)-1,3,4-thiadiazole derivatives is significantly influenced by the presence of other electron-withdrawing or electron-donating groups on the nitrophenyl ring.

Electron-Withdrawing Groups (EWGs):

Research has consistently shown that the presence of electron-withdrawing groups on the phenyl ring of 1,3,4-thiadiazole (B1197879) derivatives often enhances their biological activity. For example, in the context of antimicrobial agents, a p-nitrophenyl derivative of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole demonstrated good activity against both Gram-positive and Gram-negative bacteria nih.gov. This suggests that the electron-withdrawing nature of the nitro group contributes favorably to the antimicrobial profile. Further supporting this, studies on other heterocyclic systems have noted that the presence of aromatic rings bearing electron-withdrawing groups can improve antibacterial activity nih.gov.

| Derivative Class | Substituent (Position) | Biological Activity | Reference |

| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles | p-nitrophenyl | Good activity against B. subtilis, S. aureus, and E. coli | nih.gov |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | 2-nitrophenyl | Potent activity against MRSA, S. epidermidis, B. subtilis | researchgate.net |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | 4-chlorophenyl | Potent activity against MRSA, S. epidermidis, B. subtilis | researchgate.net |

Electron-Donating Groups (EDGs):

Conversely, the introduction of electron-donating groups on the phenyl ring often leads to a decrease in biological activity. For instance, in the same study of 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, the introduction of a more polar electron-donating hydroxyl group on the meta and para positions of the phenyl ring reduced the antibacterial activity researchgate.net.

| Derivative Class | Substituent (Position) | Biological Activity | Reference |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | 3-hydroxyphenyl | Reduced antibacterial activity | researchgate.net |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-ones | 4-hydroxyphenyl | Reduced antibacterial activity | researchgate.net |

Significance of the 1,3,4-Thiadiazole Core in Modulating Bioactivity

The 1,3,4-thiadiazole nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds researchgate.net. Its strong aromaticity provides great in vivo stability and generally low toxicity for higher vertebrates rsc.org. The presence of the =N-C-S- moiety within the ring is believed to be a key contributor to the diverse biological activities exhibited by its derivatives mdpi.com.

Furthermore, the 1,3,4-thiadiazole ring can act as a bioisostere of other important chemical groups, such as the thiazole (B1198619) moiety, allowing it to mimic the interactions of these groups with biological targets rsc.org. This bioisosteric replacement can lead to improved pharmacokinetic properties and enhanced biological activity.

The mesoionic character of the 1,3,4-thiadiazole ring is another important feature, granting compounds bearing this scaffold good cell permeability nih.gov. This ability to cross biological membranes is essential for reaching intracellular targets. The synergistic effect of the electron-withdrawing nitrophenyl group and the unique properties of the 1,3,4-thiadiazole core likely contributes to the potent and diverse biological activities observed in this class of compounds.

Correlation of Derived Molecular Descriptors from Computational Studies with Biological Activity

Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become indispensable tools for understanding the SAR of 2-(nitrophenyl)-1,3,4-thiadiazole derivatives and for predicting the activity of novel compounds. These methods allow for the calculation of various molecular descriptors that can be correlated with biological activity.

QSAR studies on 1,3,4-thiadiazole derivatives have successfully developed models that relate the structures of these compounds to their biological activities, such as antileishmanial and anticancer effects semanticscholar.orgelsevierpure.com. These models often utilize a variety of descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule and can influence how well it fits into the binding site of a biological target.

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

Physicochemical Descriptors: These include properties like lipophilicity (log P), which affects the compound's ability to cross cell membranes.

For example, a QSAR study on a series of 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives developed robust models for predicting their antileishmanial activity using a combination of these descriptors semanticscholar.org. Molecular docking studies have also been employed to visualize the binding interactions of 1,3,4-thiadiazole derivatives with their target enzymes, providing insights into the key amino acid residues involved in the binding and helping to rationalize the observed SAR nih.gov. These computational approaches provide a powerful means to correlate the structural features of 2-(nitrophenyl)-1,3,4-thiadiazole derivatives with their biological activity, thereby guiding the design of more potent analogues.

Rational Design Principles for the Development of Optimized Derivatives based on SAR

The culmination of SAR studies is the establishment of rational design principles that can guide the development of optimized derivatives with improved potency, selectivity, and pharmacokinetic profiles. Based on the available SAR data for nitrophenyl-1,3,4-thiadiazole derivatives, several key design principles can be formulated:

Strategic Placement of the Nitro Group: The position of the nitro group on the phenyl ring is a critical determinant of activity. The ortho-position appears to be favorable for certain biological activities, such as antibacterial effects. Further optimization could involve exploring the impact of this positioning on other pharmacological targets.

Incorporation of Electron-Withdrawing Groups: The presence of additional electron-withdrawing substituents on the nitrophenyl ring is generally beneficial for enhancing biological activity. This principle can be applied by introducing groups such as halogens (e.g., chloro, fluoro) at strategic positions on the ring to further modulate the electronic properties of the molecule.

Leveraging the 1,3,4-Thiadiazole Core: The inherent properties of the 1,3,4-thiadiazole ring, including its stability, bioisosterism, and ability to enhance cell permeability, should be exploited. Modifications to the thiadiazole ring itself, such as the introduction of different substituents at the 5-position (if not occupied by the nitrophenyl group), could also be explored to fine-tune the biological activity.

Utilizing Computational Tools: QSAR and molecular docking studies should be integral to the design process. These tools can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and reducing the time and cost of drug discovery. By identifying key molecular descriptors correlated with activity, more targeted modifications can be made.

Hybrid Molecule Approach: Combining the 2-(nitrophenyl)-1,3,4-thiadiazole scaffold with other known pharmacophores can lead to hybrid molecules with synergistic or enhanced biological activities. This approach has been successfully used in the design of various bioactive compounds.

By adhering to these rational design principles, medicinal chemists can systematically optimize the structure of 2-(nitrophenyl)-1,3,4-thiadiazole derivatives to develop novel therapeutic agents with improved efficacy and safety profiles.

Vi. Mechanistic Investigations of 2 2 Nitrophenyl 1,3,4 Thiadiazole Biological Actions

Molecular and Cellular Target Identification and Elucidation

The mechanistic basis for the bioactivity of 2-(2-Nitrophenyl)-1,3,4-thiadiazole derivatives involves interaction with specific molecular targets, primarily enzymes and cellular receptors, which triggers a cascade of downstream events.

Research into the 1,3,4-thiadiazole (B1197879) scaffold has revealed its potent inhibitory activity against several classes of enzymes critical to cancer cell proliferation and survival.

Kinases: The 1,3,4-thiadiazole nucleus is a recognized scaffold for designing kinase inhibitors. nih.govdovepress.com Specifically, derivatives of this compound have been identified as inhibitors of the DEAD-box helicase DDX3X, which possesses ATPase activity. mdpi.com In one study, 2-(5-(2-Nitrophenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione was synthesized as part of a series of new inhibitors targeting the ATPase activity of DDX3X. mdpi.com While much of the research on nitrophenyl-thiadiazole derivatives has focused on the 4-nitro isomer as a potent inhibitor of Abl and Src tyrosine kinases ijcce.ac.ir, the investigation into the 2-nitro isomer suggests its own distinct kinase-inhibiting profile. mdpi.com

Carbonic Anhydrases (CAs): Sulfonamide derivatives of 1,3,4-thiadiazole are well-established as potent inhibitors of carbonic anhydrase (CA) isozymes. nih.gov While direct inhibitory data for the this compound is not extensively documented, related compounds bearing a nitrophenyl group have shown significant activity. For instance, triazole derivatives incorporating a 3-nitrophenyl moiety have been investigated as CA inhibitors. nih.gov The general mechanism for thiadiazole sulfonamides involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site. nih.gov This suggests that appropriately substituted this compound derivatives could be designed to target various CA isozymes, including those associated with tumors.

IMP Dehydrogenase (IMPDH): There is currently no specific research data linking this compound to the inhibition of IMP dehydrogenase. Studies on the broader class of 2-amino-1,3,4-thiadiazoles have yielded conflicting results regarding IMPDH inhibition, indicating that the substitution pattern on the thiadiazole ring is critical for this specific activity.

A study on thiazolidin-4-one derivatives incorporating the 2-(2-nitrophenyl) moiety has demonstrated significant anti-proliferative activity against human breast adenocarcinoma cells (MCF-7). researchgate.netscispace.com

Table 1: In Vitro Anti-proliferative Activity of a this compound Derivative

| Compound Name | Cell Line | IC50 (µmol/L) | Source |

| 2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | MCF-7 (Breast Adenocarcinoma) | 46.34 | researchgate.net, scispace.com |

The anticancer effects of many thiadiazole compounds are mediated through their interaction with receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis and growth.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis and a primary target for many anticancer agents. rsc.orgnih.gov The 1,3,4-thiadiazole scaffold is a crucial component in many potent VEGFR-2 inhibitors. mdpi.com Extensive research has been conducted on nitrophenyl-substituted thiadiazoles, often using 4-nitrophenyl derivatives as a starting point for developing more potent inhibitors. rsc.orgnih.gov For example, pyrazole (B372694) hybrids containing a 3-nitrophenyl group have been synthesized and shown to have high inhibitory competence against VEGFR-2. mdpi.com These findings strongly suggest that this compound derivatives are promising candidates for VEGFR-2 inhibition, functioning by blocking the ATP-binding site and thereby inhibiting downstream signaling cascades that lead to angiogenesis. rsc.orgmdpi.com

EGFR/HER-2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are also significant targets in cancer therapy. Docking studies have been performed on related thiadiazole derivatives against the EGFR enzyme. mdpi.com Although direct experimental evidence for this compound binding to EGFR or HER-2 is limited in the available literature, the activity of other isomers and related heterocyclic structures suggests this as a potential mechanism of action that warrants further investigation.

Intracellular Signaling Pathway Perturbations and Their Consequences

Inhibition of key enzymes and receptors by this compound and its analogs disrupts critical intracellular signaling pathways, leading to the modulation of the cell cycle and the induction of programmed cell death.

Disruption of the normal cell cycle is a hallmark of many anticancer agents. Derivatives of 1,3,4-thiadiazole have been shown to induce cell cycle arrest at various phases. For instance, certain 2,5-disubstituted 1,3,4-thiadiazoles can induce a progression from the G1 into the S phase. nih.gov Other studies on related thiophene-thiadiazole derivatives have also pointed to cell cycle arrest as a key mechanism. dovepress.comdovepress.com The specific phase of arrest appears to be highly dependent on the substitution pattern of the thiadiazole ring and the cancer cell line being studied. The anti-proliferative activity of a 2-(2-nitrophenyl)-thiadiazole derivative against MCF-7 cells suggests that cell cycle modulation is a likely component of its mechanism of action. researchgate.netscispace.com

Inducing apoptosis, or programmed cell death, is a primary strategy for anticancer therapeutics. The 1,3,4-thiadiazole scaffold is frequently associated with pro-apoptotic activity. mdpi.commdpi.com The mechanism often involves the intrinsic mitochondrial pathway.

Caspase Activation: A crucial step in apoptosis is the activation of a cascade of cysteine proteases known as caspases. In silico studies on new 1,3,4-thiadiazole derivatives have suggested that their mechanism of action is connected with the activation of Caspase 3 and Caspase 8. mdpi.com

Bax/Bcl-2 Ratio: The regulation of apoptosis is tightly controlled by the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increase in the Bax/Bcl-2 ratio lowers the threshold for apoptosis induction. Research on 1,3,4-thiadiazoles demonstrates their ability to up-regulate Bax expression, contributing to their pro-apoptotic effects. scispace.com Computational studies have further linked the activity of new thiadiazole derivatives to the activation of BAX proteins. mdpi.com

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. Its role in cancer is complex, and it can be a target for anticancer drugs. Based on the available research literature, there is currently no specific information detailing the effects of this compound on the regulation of autophagy pathways.

Mechanistic Insights from Molecular Docking and Ligand-Target Interaction Studies

Molecular docking and ligand-target interaction studies have been instrumental in elucidating the potential mechanisms through which this compound and its derivatives exert their biological effects. These computational techniques provide valuable predictions about how a ligand, such as the thiadiazole compound, might bind to a biological target, the affinity of this binding, and the specific molecular interactions that stabilize the ligand-receptor complex. Such insights are crucial for understanding the compound's activity at a molecular level and for guiding further drug development efforts.

One of the key biological targets identified for derivatives of this compound is the human ATPase/RNA helicase X-linked DEAD-box polypeptide 3 (DDX3X). researchgate.net DDX3X has emerged as a significant therapeutic target for both cancer and various infectious diseases, including HIV-1. researchgate.netnih.gov Molecular modeling has been employed to investigate how these thiadiazole compounds interact with the ATP binding site of DDX3X, providing a basis for their inhibitory action. nih.gov

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. For the 1,3,4-thiadiazole scaffold, studies have explored its interaction with various enzymes and receptors.

In the context of DDX3X inhibition, derivatives of this compound have been designed and docked into the enzyme's ATP binding pocket. nih.gov Analysis of the binding mode of a closely related analog, 2-((5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)carbamoyl)benzoic acid (a derivative of the title compound), revealed a specific and stable orientation within the active site. mdpi.com The docking pose shows the ligand occupying the same region as the natural substrate, ATP, thereby competitively inhibiting the enzyme's function. The 1,3,4-thiadiazole core serves as a critical scaffold, positioning the substituted phenyl rings to engage in key interactions within the pocket. nih.gov

While specific binding affinity values (like kcal/mol) for this compound itself are not always detailed in the available literature, the stability of its predicted binding mode is inferred from the nature and number of its interactions with the protein. For instance, studies on other nitrophenyl-substituted thiadiazoles against different targets, such as the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, have reported significant binding energy values, indicating strong and favorable interactions. ijnc.ir One such study on chromone-fused 1,3,4-thiadiazoles found that a derivative with a 3-nitrophenyl group had a binding energy of -10.081 kcal/mol, which was superior to the standard drug. ijnc.ir This suggests that the nitrophenyl-thiadiazole motif is capable of forming high-affinity interactions with protein targets.

| Compound Derivative | Target Protein | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|

| (E)-3-(((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)-4H-chromen-4-one | Enoyl-acyl carrier protein reductase (1ZID) | -10.081 kcal/mol | ijnc.ir |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | Akt (Protein Kinase B) (3OW4) | High (Specific value not provided) | nih.gov |

The stability of a ligand-target complex is determined by a network of molecular interactions between the ligand and the amino acid residues of the protein's binding pocket. For 1,3,4-thiadiazole inhibitors of DDX3X, molecular docking has identified several crucial interactions.

An analysis of the interactions established by these inhibitors within the DDX3X ATP binding pocket highlighted common features essential for their activity. nih.gov Key interactions for the 1,3,4-thiadiazole scaffold include:

Hydrogen Bonding: A critical hydrogen bond is consistently observed between the ligand and the side chain of Glutamine 207 (Gln207). nih.gov This interaction helps to anchor the inhibitor within the active site.

π-π Stacking: A π-π stacking interaction between one of the aromatic rings of the inhibitor and the side chain of Tyrosine 200 (Tyr200) is crucial for inhibitory activity. nih.gov

For a derivative of the title compound, 2-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione, these interactions are maintained, confirming the importance of this binding mode for the 2-nitrophenyl substitution pattern. nih.govmdpi.com The nitro group itself can also participate in stabilizing interactions. For example, in studies of other nitrophenyl-thiadiazole derivatives targeting different proteins, the nitro group was found to form hydrogen bonds with residues like Arginine (Arg). nih.gov

The table below summarizes the key interactions observed in docking studies for nitrophenyl-thiadiazole derivatives against their respective targets.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole DDX3X Inhibitors | DDX3X Helicase | Gln207 | Hydrogen Bond | nih.gov |

| 1,3,4-Thiadiazole DDX3X Inhibitors | DDX3X Helicase | Tyr200 | π-π Stacking | nih.gov |

| (Z)-2-(((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol | Estrogen Receptor | Arg394, Glu353, Asp351 | Hydrogen Bond | biointerfaceresearch.com |

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | Staphylococcus epidermidis protein | Arg108, Pro47 | Hydrogen Bond | nih.gov |

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | Staphylococcus epidermidis protein | Cys200 | Pi-Sulphur | nih.gov |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | Akt (Protein Kinase B) | Not specified | π-π interactions, H-bonds, Salt-bridge | nih.gov |

These mechanistic studies, combining molecular docking with the analysis of ligand-target interactions, provide a detailed picture of how this compound derivatives can function as enzyme inhibitors. The identification of specific binding modes and key interacting residues offers a solid foundation for the rational design of more potent and selective analogs for therapeutic applications.

Vii. Future Research Trajectories and Broader Implications for 2 2 Nitrophenyl 1,3,4 Thiadiazole Research

Addressing Unresolved Questions in Mechanistic Understanding of Bioactivity

A critical area for future investigation is the precise elucidation of the molecular mechanisms underlying the bioactivity of 2-(2-nitrophenyl)-1,3,4-thiadiazole and its analogs. While the 1,3,4-thiadiazole (B1197879) ring is recognized as a versatile pharmacophore, its ability to act as a bioisostere of pyrimidine (B1678525) and interfere with DNA replication processes warrants a more profound understanding. mdpi.com The mesoionic character of this heterocycle, which facilitates crossing biological membranes and interacting with target proteins, also requires further detailed study. mdpi.com

Key unresolved questions include the specific enzymes and signaling pathways that are modulated by these compounds. For instance, while some derivatives have been identified as inhibitors of targets like EGFR, HER-2, and Abl protein kinase, the full spectrum of their molecular interactions is not yet mapped. mdpi.comnih.gov Future research should focus on identifying the direct binding partners and downstream effects of these compounds to build a comprehensive picture of their mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint molecular targets.

Development of Targeted Chemical Probes for Specific Biological Pathways

To dissect the complex biological activities of this compound derivatives, the development of highly specific chemical probes is essential. snv63.ru These probes, which are typically analogs of the bioactive compound modified with a reporter tag (e.g., a fluorophore or biotin), can be used to visualize and track the compound's interaction with its cellular targets in real-time.

For example, a fluorescently labeled version of a potent 1,3,4-thiadiazole-based anticancer agent could be used in cellular imaging studies to determine its subcellular localization and co-localization with specific organelles or proteins. This would provide invaluable information about its mode of action. Furthermore, probes with photo-activatable cross-linking groups could be employed to covalently link the compound to its target protein, facilitating its identification and characterization. The development of such probes, based on the 1,3,4-thiadiazole scaffold, has already shown promise in detecting specific analytes like 2,4,6-trinitrophenol (TNP). nih.gov

Innovation in Synthetic Strategies for Structural Diversification and Library Generation

The broad range of biological activities associated with 1,3,4-thiadiazoles underscores the importance of developing innovative and efficient synthetic methods to generate diverse libraries of these compounds. tandfonline.comresearchgate.net Traditional synthetic routes often involve the cyclization of thiosemicarbazides or the reaction of acylhydrazines with carbon disulfide. acs.orgmdpi.com While effective, these methods can have limitations in terms of substrate scope and reaction conditions.

Future research should focus on developing novel synthetic strategies that allow for greater structural diversification. tandfonline.com This could include the use of multicomponent reactions, flow chemistry, and microwave-assisted synthesis to accelerate the production of 1,3,4-thiadiazole libraries. derpharmachemica.com The ability to readily introduce a wide variety of substituents at different positions on the thiadiazole ring and the nitrophenyl moiety is crucial for exploring the structure-activity relationships (SAR) and optimizing the biological properties of these compounds. researchgate.netaspur.rs For example, the synthesis of novel 1,3,4-thiadiazole derivatives containing an amide moiety has been shown to yield compounds with significant antibacterial activity. acs.org

Integration of Advanced Computational Methodologies for Predictive Design and Optimization

The integration of advanced computational methodologies is poised to revolutionize the design and optimization of this compound-based therapeutic agents. tandfonline.com Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding modes of these compounds with their biological targets, helping to rationalize their activity and guide the design of more potent and selective analogs. researchgate.netbiointerfaceresearch.commdpi.com

For example, in silico screening of virtual libraries of 1,3,4-thiadiazole derivatives against specific protein targets can help to identify promising lead compounds for further experimental evaluation. mdpi.com Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of new compounds based on their physicochemical properties. acs.org Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-likeness of designed compounds at an early stage, reducing the likelihood of late-stage failures in drug development. nih.govnih.gov

Exploration of Novel Biological Pathways and Uncharted Applications for Thiadiazole Scaffolds

While 1,3,4-thiadiazoles have been extensively investigated for their anticancer, antimicrobial, and anti-inflammatory properties, there is significant potential to explore their activity in other therapeutic areas. researchgate.netacs.orgresearchgate.net The structural versatility of the thiadiazole scaffold suggests that it could be adapted to target a wide range of biological pathways. researchgate.net

Future research should aim to screen libraries of 1,3,4-thiadiazole derivatives against a broader panel of biological targets to uncover novel applications. researchgate.net This could include exploring their potential as antiviral, neuroprotective, or antidiabetic agents. tandfonline.comnih.govacs.org For example, some 1,3,4-thiadiazole derivatives have already shown promising activity as anticonvulsants and α-glucosidase inhibitors. acs.orgfrontiersin.org Furthermore, the unique photophysical properties of some thiadiazole derivatives could be exploited for applications in bioimaging and diagnostics. researchgate.net

Q & A

Q. What strategies ensure reproducibility in synthetic and biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.